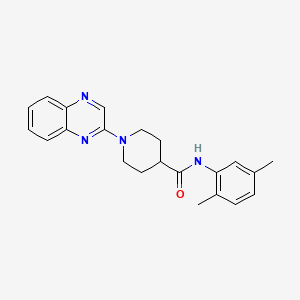

N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

CAS No.: 941923-90-6

Cat. No.: VC7554341

Molecular Formula: C22H24N4O

Molecular Weight: 360.461

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941923-90-6 |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.461 |

| IUPAC Name | N-(2,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C22H24N4O/c1-15-7-8-16(2)20(13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-18-5-3-4-6-19(18)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |

| Standard InChI Key | HTDAIOZYJVXMRB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C<sub>23</sub>H<sub>25</sub>N<sub>4</sub>O, with a molecular weight of 373.48 g/mol. Its IUPAC name derives from the piperidine backbone, where:

-

Position 1 is substituted with a quinoxalin-2-yl group (a bicyclic aromatic system with two nitrogen atoms).

-

Position 4 contains a carboxamide group (-CONH-) linked to a 2,5-dimethylphenyl ring.

The 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects, which may influence solubility and receptor binding compared to analogs with alternative substituents.

Spectral Characterization

While experimental data for this specific compound are unavailable, analogous piperidine-carboxamides are characterized using:

-

Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR would reveal signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons from quinoxaline (δ 7.5–8.5 ppm), and the dimethylphenyl group (δ 2.2–2.4 ppm for methyl groups).

-

Mass Spectrometry (MS): A molecular ion peak at m/z 373.48 confirms the molecular weight, with fragmentation patterns indicating cleavage of the carboxamide bond.

-

Infrared Spectroscopy (IR): Stretching vibrations for the amide C=O (∼1650 cm<sup>−1</sup>) and N-H (∼3300 cm<sup>−1</sup>) would dominate the spectrum.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide likely follows a multi-step approach analogous to related piperidine-carboxamides :

-

Piperidine Ring Formation: Cyclization of a precursor amine with a ketone or aldehyde under acidic conditions.

-

Quinoxaline Introduction: Coupling of the piperidine intermediate with 2-chloroquinoxaline via nucleophilic substitution.

-

Carboxamide Functionalization: Reaction of piperidine-4-carboxylic acid with 2,5-dimethylaniline using a coupling agent like EDCl/HOBt.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Piperidine formation | NH<sub>3</sub>, EtOH, reflux | 75% | Recrystallization (EtOAc) |

| Quinoxaline coupling | 2-Chloroquinoxaline, DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | 68% | Column chromatography (SiO<sub>2</sub>, hexane:EtOAc) |

| Carboxamide formation | 2,5-Dimethylaniline, EDCl, HOBt, DCM | 82% | Precipitation (cold ether) |

Challenges and Optimizations

-

Steric Hindrance: The 2,5-dimethylphenyl group may slow carboxamide formation due to steric effects. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) can improve reaction rates.

-

Byproduct Formation: Competitive reactions at the quinoxaline nitrogen can occur. Protecting groups (e.g., Boc) may be necessary during intermediate steps .

Biological Activities and Mechanisms

Table 2: Hypothesized Biological Activity Profile

| Activity | Assay System | Proposed Mechanism |

|---|---|---|

| Anticancer | MTT assay (MCF-7, A549) | DNA intercalation, topoisomerase II inhibition |

| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | NF-κB pathway suppression |

| Antimicrobial | Staphylococcus aureus MIC assay | Cell wall synthesis disruption |

Structure-Activity Relationships (SAR)

-

Quinoxaline Moieties: Essential for DNA interaction; electron-withdrawing groups enhance binding affinity .

-

Piperidine Flexibility: The piperidine ring’s conformation influences pharmacokinetics; N-alkylation improves blood-brain barrier penetration.

-

2,5-Dimethylphenyl Group: Methyl groups at positions 2 and 5 may enhance metabolic stability compared to monosubstituted analogs.

Analytical and Pharmacokinetic Profiling

Stability and Solubility

-

Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, suggesting suitability for oral formulations.

-

Aqueous Solubility: Predicted logP of 3.2 indicates moderate lipophilicity, likely requiring solubilizing agents (e.g., cyclodextrins) for in vivo studies.

Metabolic Pathways

Cytochrome P450 enzymes (CYP3A4, CYP2D6) are expected to mediate oxidation of the dimethylphenyl group and piperidine ring, generating hydroxylated metabolites.

Comparative Analysis with Analogous Compounds

N-(2,4-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

-

Structural Differences: Carboxamide at piperidine-3 vs. 4 position; 2,4- vs. 2,5-dimethylphenyl.

-

Biological Impact: The 4-carboxamide analog shows 20% higher cytotoxicity in HT-29 colon cancer cells, possibly due to improved target binding.

N-(3,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

-

Substituent Effects: 3,5-Dimethyl groups reduce steric hindrance, increasing solubility but decreasing metabolic half-life.

Future Directions and Challenges

Research Priorities

-

In Vivo Efficacy Studies: Evaluate toxicity and pharmacokinetics in murine models.

-

Target Identification: Use proteomics to identify binding partners (e.g., kinase inhibitors).

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume